Cas no 79069-13-9 (Boc-L-alaninol)

Boc-L-alaninol è un composto chimico protetto ampiamente utilizzato nella sintesi organica e nella chimica farmaceutica. Appartenente alla classe degli amino alcoli, questo derivato dell'alanina presenta un gruppo protettivo Boc (terz-butossicarbonile) che ne garantisce stabilità durante le reazioni, consentendo manipolazioni selettive. La sua struttura chirale lo rende particolarmente utile nella preparazione di peptidi e farmaci otticamente attivi. Grazie alla sua elevata purezza e reattività controllata, Boc-L-alaninol è ideale per applicazioni in sintesi asimmetriche e nella produzione di intermedi complessi. La sua solubilità in solventi organici comuni ne facilita l'utilizzo in varie condizioni sperimentali.
Boc-L-alaninol structure
Boc-L-alaninol structure
Nome del prodotto:Boc-L-alaninol
Numero CAS:79069-13-9
MF:C8H17NO3
MW:175.225482702255
MDL:MFCD00043121
CID:60049
PubChem ID:7023103

Boc-L-alaninol Proprietà chimiche e fisiche

Nomi e identificatori

    • Boc-L-Alaninol
    • N-Boc-L-alaninol
    • (S)-(-)-2-(tert-butoxycarbonylamino)-1-propanol,
    • Butoxycarbonylalaninol
    • Boc-Ala-ol~(S)-2-(Boc-amino)-1-propanol~N-(tert-Butoxycarbonyl)-L-alaninol
    • N-FMOC-L-alaninol
    • (S)-2-(Boc-amino)-1-propanol
    • N-(tert-Butoxycarbonyl)-L-alaninol
    • (S)-2-(Tert-Butoxycarbonylamino)-1-Propanol
    • (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
    • Boc-Alaninol
    • Boc-Ala-ol
    • N-tert-Butoxycarbonyl-L-alaninol
    • tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
    • (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate
    • PDAFIZPRSXHMCO-LURJTMIESA-N
    • (S)-(-)-2-(tert-Butoxycarbonylamino)-1-propanol
    • tert-Butyl [(2S)-1-hydroxypropan-2-yl]carbamate
    • Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester
    • (S
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-methylethyl]carbamate (ACI)
    • Carbamic acid, (2-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester (9CI)
    • ((1S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • ((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • (1S)-N-(tert-Butoxycarbonyl)-1-methyl-2-hydroxyethylamine
    • (S)-2-((tert-Butoxycarbonyl)amino)propanol
    • (S)-2-(N-tert-Butoxycarbonylamino)propan-1-ol
    • (S)-2-t-Butoxycarbonylaminopropan-1-ol
    • (S)-2-tert-Butoxycarbonylamino-1-propanol
    • (S)-N-Boc-2-aminopropan-1-ol
    • (S)-N-Boc-alaninol
    • 1,1-Dimethylethyl ((1S)-2-hydroxy-1-methylethyl)carbamate
    • N-((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • tert-Butyl ((1S)-2-hydroxy-1-methylethyl)carbamate
    • tert-Butyl ((2S)-1-hydroxypropan-2-yl)carbamate
    • tert-Butyl ((S)-1-hydroxypropan-2-yl)carbamate
    • tert-Butyl N-((S)-1-hydroxypropan-2-yl)carbamate
    • Boc-L-alaninol
    • MDL: MFCD00043121
    • Inchi: 1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1
    • Chiave InChI: PDAFIZPRSXHMCO-LURJTMIESA-N
    • Sorrisi: O(C(N[C@@H](C)CO)=O)C(C)(C)C
    • BRN: 3648840

Proprietà calcolate

  • Massa esatta: 175.12100
  • Massa monoisotopica: 175.120843
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 151
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 2
  • Carica superficiale: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 58.6

Proprietà sperimentali

  • Colore/forma: Polvere bianca.
  • Densità: 1.0250
  • Punto di fusione: 57.0 to 61.0 deg-C
  • Punto di ebollizione: 276.4°C at 760 mmHg
  • Punto di infiammabilità: 121℃
  • Indice di rifrazione: -8.6 ° (C=1.2, MeOH)
  • PSA: 58.56000
  • LogP: 1.28280
  • Solubilità: Non determinato.
  • Attività ottica: [α]20/D −11°, c = 1 in chloroform
  • Rotazione specifica: -11 º (c=1, chloroform)

Boc-L-alaninol Informazioni sulla sicurezza

Boc-L-alaninol Dati doganali

  • CODICE SA:2924199090
  • Dati doganali:

    Codice doganale cinese:

    2924199090

    Panoramica:

    2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Boc-L-alaninol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-156990-10.0g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
10g
$38.0 2023-05-24
Enamine
EN300-156990-50.0g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
50g
$83.0 2023-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117126-500g
Boc-L-alaninol
79069-13-9 98%
500g
¥1354.90 2023-09-04
Enamine
EN300-156990-0.05g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
0.05g
$19.0 2023-05-24
Enamine
EN300-156990-2.5g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
2.5g
$29.0 2023-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N81640-25g
Boc-L-Alaninol
79069-13-9
25g
¥106.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N81640-100g
Boc-L-Alaninol
79069-13-9
100g
¥426.0 2021-09-08
Fluorochem
045512-5g
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
79069-13-9 98%
5g
£11.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011520-25g
Boc-L-alaninol
79069-13-9 97%
25g
¥57 2024-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1953-1G
N-(tert-Butoxycarbonyl)-L-alaninol
79069-13-9 >98.0%(GC)(N)
1g
¥80.00 2024-04-15

Boc-L-alaninol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.2 Solvents: 1,4-Dioxane ;  3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 8, rt
Riferimento
Aplyronine A, a potent antitumor macrolide of marine origin, and the congeners aplyronines B and C: isolation, structures, and bioactivities
Ojika, Makoto; Kigoshi, Hideo; Yoshida, Yoshifumi; Ishigaki, Takeshi; Nisiwaki, Masanori; et al, Tetrahedron, 2007, 63(15), 3138-3167

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C → rt; 6 h, rt
Riferimento
Enantioselective synthesis of the side-chain acid of homoharringtonine and harringtonine from the same γ-butyrolactone intermediate
Sun, Moran; Li, Yinchao; Shi, Xiufang; Niu, Changling; Yang, Hua, ARKIVOC (Gainesville, 2016, (4), 172-183

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  12 h, 0 °C
Riferimento
Novel Analogues of Istaroxime, a Potent Inhibitor of Na+,K+-ATPase: Synthesis and Structure-Activity Relationship
Gobbini, Mauro; Armaroli, Silvia; Banfi, Leonardo; Benicchio, Alessandra; Carzana, Giulio; et al, Journal of Medicinal Chemistry, 2008, 51(15), 4601-4608

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt
Riferimento
Synthesis of α-(R)-/γ-(S)-dimethyl substituted peptide nucleic acid submonomer using Mitsunobu reaction
Abdelbaky, Ahmed S.; Prokhorov, Ivan A.; Smirnov, Igor P.; Koroleva, Kristina M.; Shvets, Vitaliy I.; et al, Letters in Organic Chemistry, 2019, 16(5), 437-446

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  rt
1.3 Solvents: Diethyl ether ;  30 min, rt
Riferimento
New Building Block for Polyhydroxylated Piperidine: Total Synthesis of 1,6-Dideoxynojirimycin
Rengasamy, Rajesh; Curtis-Long, Marcus J.; Seo, Woo Duck; Jeong, Seong Hun; Jeong, Ill-Yun; et al, Journal of Organic Chemistry, 2008, 73(7), 2898-2901

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Tungstate ;  5 min, rt
Riferimento
Sulfated tungstate: A highly efficient, recyclable and ecofriendly catalyst for chemoselective N-tert butyloxycarbonylation of amines under the solvent-free conditions
Ingale, Ajit P. ; Shinde, Sandeep V. ; Thorat, Nitin M., Synthetic Communications, 2021, 51(16), 2528-2543

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 65 °C; 1 h, 65 °C
Riferimento
Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains
Kondaparla, Srinivasarao; Soni, Awakash; Manhas, Ashan; Srivastava, Kumkum; Puri, Sunil K.; et al, RSC Advances, 2016, 6(107), 105676-105689

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Riferimento
Discovery of a novel chemotype of potent human ENaC blockers using a bioisostere approach. Part 2: α-Branched quaternary amines
Hunt, Thomas; Atherton-Watson, Hazel C.; Collingwood, Stephen P.; Coote, Kevin J.; Czarnecki, Sarah; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2877-2879

Synthetic Routes 9

Condizioni di reazione
1.1 3 min, rt
Riferimento
Ultrasound promoted environmentally benign, highly efficient, and chemoselective N-tert-butyloxycarbonylation of amines by reusable sulfated polyborate
Pise, Ashok A. ; Ingale, Ajit P. ; Dalvi, Navnath R., Synthetic Communications, 2021, 51(24), 3768-3780

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Thiamine hydrochloride ;  3 min, rt
Riferimento
Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines
Ingale, Ajit P. ; Garad, Dnyaneshwar N. ; Ukale, Dattatraya ; Thorat, Nitin M. ; Shinde, Sandeep V., Synthetic Communications, 2021, 51(24), 3791-3804

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
Riferimento
L-Glutamic acid and L-alanine derivatives as building blocks for the synthesis of a chiral monomer precursor of AABB-type polyamide
Gomez, Romina V.; Orgueira, Hernan A.; Varela, Oscar, ARKIVOC (Gainesville, 2003, (10), 201-208

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1.5 h, rt
Riferimento
Enantiopure 1,4-Benzoxazines via 1,2-Cyclic Sulfamidates. Synthesis of Levofloxacin
Bower, John F.; Szeto, Peter; Gallagher, Timothy, Organic Letters, 2007, 9(17), 3283-3286

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  0 °C; 6 h, rt
Riferimento
Novel enantioselective fluorescent sensors for malate anion based on acridine
Li, Qian; Xu, Kuoxi ; Song, Pan; Dai, Yanpeng; Yang, Li; et al, Dyes and Pigments, 2014, 109, 169-174

Boc-L-alaninol Raw materials

Boc-L-alaninol Preparation Products

Boc-L-alaninol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79069-13-9)Boc-L-alaninol
Numero d'ordine:A839569
Stato delle scorte:in Stock/in Stock
Quantità:500g/1kg
Purezza:99%/99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:46
Prezzo ($):204.0/384.0
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79069-13-9)N-tert-Butoxycarbonyl-L-alaninol
5710511
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Zhejiang Brunova Technology Co., Ltd.
(CAS:79069-13-9)N-Boc-L-Alaninol
ZJBN028
Purezza:99%
Quantità:1g
Prezzo ($):Inchiesta